Biochemical properties of Acetyl-Hirudin (55-65) (sulfated)
Biochemical properties of Acetyl-Hirudin (55-65) (sulfated)
Biochemical Profile & Technical Guide: Acetyl-Hirudin (55-65) (Sulfated)
Executive Summary: The Exosite Specialist
Acetyl-Hirudin (55-65) (sulfated) represents a precision biochemical tool derived from the C-terminal tail of the leech anticoagulant protein, hirudin.[1][2] Unlike direct active-site inhibitors (e.g., argatroban), this peptide functions as a "paralog" inhibitor , targeting the Anion-Binding Exosite I (fibrinogen recognition site) of thrombin.[1]
Its defining feature is the post-translational sulfation of Tyrosine 63. This modification is not merely structural; it is a thermodynamic anchor that enhances binding affinity by approximately one order of magnitude compared to its non-sulfated counterpart. For researchers, this peptide serves as a critical control in coagulation studies, a model for designing bivalirudin-type drugs, and a probe for mapping thrombin’s allosteric regulation.[1]
Part 1: Molecular Architecture & Physicochemical Properties[1]
The peptide corresponds to residues 55 through 65 of the native hirudin sequence, N-terminally acetylated to enhance stability against aminopeptidases and mimic the native protein backbone continuity.
Sequence Identity
-
Sequence (3-Letter): Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH[1][2][3][4]
-
Molecular Weight: ~1533.5 Da (Free acid basis)[1]
Key Structural Motifs
| Residue | Role in Thrombin Binding |
| Asp55, Glu57, Glu58 | Electrostatic Steering: These acidic residues create a negatively charged surface that complements the highly positive charge density of Thrombin’s Exosite I. |
| Phe56 | Hydrophobic Anchor: Buries into a specific hydrophobic pocket on the thrombin surface, contributing significantly to binding energy. |
| Tyr63 (Sulfated) | The "Locking" Mechanism: The sulfate group forms a critical salt bridge with Lys81 and a hydrogen bond with Tyr76 of thrombin. This interaction accounts for the >10-fold affinity increase over non-sulfated variants. |
Part 2: Mechanism of Action (The Thrombin Interface)
The inhibition mechanism of Acetyl-Hirudin (55-65) is distinct from catalytic site inhibitors.[1][2] It operates via steric hindrance and allosteric modulation .
-
Exosite Blockade: By occupying Exosite I, the peptide physically blocks the docking of bulky substrates like fibrinogen and Protease-Activated Receptors (PARs) .
-
Catalytic Independence: It does not occlude the active site (Ser195/His57/Asp102). Therefore, small chromogenic substrates (e.g., S-2238) can still be hydrolyzed by the thrombin-peptide complex, a critical distinction for assay design.[1][2]
Visualization: The Molecular Handshake
Figure 1: Mechanistic map of the Acetyl-Hirudin (55-65) interaction with Thrombin.[1][2] The sulfated Tyrosine (Red) provides the critical high-affinity lock via Lys81.[1][2]
Part 3: Kinetic & Thermodynamic Profile
The sulfation of Tyr63 is the single most important determinant of potency for C-terminal hirudin fragments.
Comparative Binding Affinity ( / )
| Compound | Description | Affinity ( | Relative Potency |
| Native Hirudin (Full Length) | Binds Active Site + Exosite I | ~20 fM ( | 100,000x |
| Acetyl-Hirudin (55-65) Sulfated | Binds Exosite I Only | ~50 - 150 nM | Reference |
| Acetyl-Hirudin (55-65) Non-Sulfated | Binds Exosite I Only | ~1 - 3 µM | ~0.05x (Weak) |
| Hirugen (53-64) Sulfated | Slightly longer C-tail fragment | ~0.2 - 1 nM | ~100x |
Insight: While full-length hirudin is femtomolar due to the "two-site" binding (active site + exosite), the 55-65 fragment relies solely on the exosite.[1][2] The presence of the sulfate group improves affinity by 20-30 fold compared to the non-sulfated form, making it a viable inhibitor for physiological studies where full blockage is not required or where specific exosite probing is the goal.
Part 4: Experimental Protocols
Handling & Solubilization
-
Challenge: The peptide is highly acidic (multiple Glu/Asp residues).
-
Solvent: Dissolve in sterile distilled water or 50 mM Tris-HCl (pH 7.4).
-
Caution: Avoid highly acidic buffers (
pH 4.0) for extended periods, as the sulfate ester on Tyr63 is acid-labile and can hydrolyze, reverting the peptide to its low-affinity non-sulfated form.[1] -
Storage: Lyophilized powder at -20°C. Aliquots in solution should be stored at -80°C and avoid freeze-thaw cycles .
Functional Assay: Fibrinogen Clotting Inhibition
Note: Do NOT use a standard chromogenic substrate (e.g., S-2238) assay to measure inhibition, as this peptide does not block the active site for small molecules.[1]
Objective: Verify bioactivity by measuring the prolongation of Thrombin Time (TT).
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Thrombin: Human
-thrombin (0.5 NIH Units/mL final).[1] -
Substrate: Purified Human Fibrinogen (2 mg/mL).
-
Inhibitor: Acetyl-Hirudin (55-65) Sulfated (Serial dilutions: 0 to 10 µM).[1][2]
Workflow:
Figure 2: Workflow for Thrombin Time (TT) inhibition assay. Pre-incubation is critical to allow exosite equilibration.
Protocol Steps:
-
Pre-incubation: Mix 50 µL of Thrombin solution with 50 µL of Peptide (various concentrations). Incubate at 37°C for 10 minutes.
-
Initiation: Add 100 µL of pre-warmed Fibrinogen solution.
-
Detection: Measure the time to clot formation (using a fibrometer) or monitor turbidity increase at 405 nm in a plate reader.
-
Analysis: Plot Clotting Time vs. Log[Peptide]. Determine
.[5][6]
Part 5: Synthesis & Stability Challenges
The Sulfation Bottleneck:
Synthesizing sulfated peptides is chemically demanding. The sulfate group (
-
Synthesis Strategy: Often requires using "building blocks" like Fmoc-Tyr(SO3)-OH with carefully controlled cleavage conditions, or post-synthetic sulfation (less specific).[1][2]
-
QC Check: When purchasing or synthesizing, verify the presence of the sulfate group via Mass Spectrometry (ESI-MS) .
-
Sulfated Mass: M (Non-sulfated) + 80 Da.
-
Desulfation Artifact: If the peak corresponds to the non-sulfated mass, the reagent is degraded and will exhibit poor affinity.
-
References
-
Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622–4628.
-
Skrzypczak-Jankun, E., et al. (1991).[1] Structure of the hirudin-thrombin complex.[7][8] Nature, 355, 748–751.
-
Maraganore, J. M., et al. (1989). Design and characterization of hirulogs: a novel class of bivalency peptides that inhibit thrombin.[9] Biochemistry, 29(30), 7095–7101.
-
DiMaio, J., et al. (1990). Anticoagulant activity of synthetic peptide fragments of hirudin.[10][11][12][13][14] Journal of Medicinal Chemistry. (Demonstrates the critical role of sulfation in C-terminal fragments).
-
Sigma-Aldrich / Merck. (n.d.).[1] Product Specification: Hirudin Fragment 54-65 (Sulfated).[1][2][14][15][16]
Sources
- 1. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 2. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
- 3. ACETYL-HIRUDIN (55-65) (SULFATED) | 125441-01-2 [chemicalbook.com]
- 4. njpeptide.com [njpeptide.com]
- 5. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pH dependence of the interaction of hirudin with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hirudin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Positional effects of sulfation in hirudin and hirudin PA related anticoagulant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deciphering the structural elements of hirudin C-terminal peptide that bind to the fibrinogen recognition site of alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Acetyl Hirudin (54-65), Sulfated - Echelon Biosciences [echelon-inc.com]
- 15. Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
